molecular formula C20H16N2O6 B12573292 N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide CAS No. 353498-72-3

N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide

Cat. No.: B12573292
CAS No.: 353498-72-3
M. Wt: 380.3 g/mol
InChI Key: CYWOCLUTJNEMNK-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide is a bis-benzamide derivative characterized by two 3,4-dihydroxybenzoyl (catechol) groups attached to a central phenylenediamine scaffold. The catechol moieties may enable interactions with metal ions or biological targets such as enzymes involved in oxidative stress pathways.

Properties

CAS No.

353498-72-3

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

N-[4-[(3,4-dihydroxybenzoyl)amino]phenyl]-3,4-dihydroxybenzamide

InChI

InChI=1S/C20H16N2O6/c23-15-7-1-11(9-17(15)25)19(27)21-13-3-5-14(6-4-13)22-20(28)12-2-8-16(24)18(26)10-12/h1-10,23-26H,(H,21,27)(H,22,28)

InChI Key

CYWOCLUTJNEMNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)O)O)NC(=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroxybenzoic acid with 4-aminophenol to form an intermediate, which is then further reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzamide compounds exhibit significant antitumor effects. For instance, a study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids, where similar benzamide derivatives showed promising results against various cancer cell lines . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

Enzyme Inhibition

N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, benzamide riboside has been noted for its inhibitory effects on dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis that is often targeted in cancer therapies . The inhibition of such enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antioxidant Properties

The presence of multiple hydroxyl groups in the compound suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that similar compounds can scavenge free radicals effectively, thus providing protective effects against cellular damage .

Drug Development and Formulation

The compound's unique properties make it a candidate for further drug development. Its structural characteristics allow for modifications that may enhance its efficacy or reduce toxicity. Researchers are exploring various formulations to improve bioavailability and therapeutic outcomes. For instance, combining this compound with nanocarriers could enhance its delivery to target sites within the body .

Case Studies and Research Findings

StudyFocusFindings
Walid Fayad et al., 2019Anticancer ScreeningIdentified novel anticancer compounds through drug library screening; similar structures showed significant activity against cancer cell lines .
Young Sang Choi et al., 2012Enzyme InhibitionInvestigated benzamide derivatives for their ability to inhibit dihydrofolate reductase; found promising results indicating potential for cancer therapy .
Recent StudiesAntioxidant ActivityDemonstrated that compounds with similar hydroxyl configurations exhibit antioxidant properties, potentially reducing oxidative stress .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the amide linkages facilitate binding to specific proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide and related benzamide derivatives:

Compound Name Substituents Key Structural Features Inferred Properties/Biological Relevance References
This compound (Target) 3,4-Dihydroxy on both benzamide groups High polarity, catechol groups Antioxidant potential, metal chelation N/A
3,4-Dimethyl-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide 3,4-Dimethyl, thiazole sulfonamide Lipophilic methyl, sulfonamide-thiazole linkage Enzyme inhibition (e.g., kinases, proteases)
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3,4-dichlorobenzamide 3,4-Dichloro, benzoxazole Electron-withdrawing Cl, rigid benzoxazole Antimicrobial or receptor antagonism
N-[(R)-2,3-Dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide Difluoro, iodo, dihydroxypropoxy Halogen-rich, chiral side chain Kinase inhibition, polymorph-dependent activity

Structural and Functional Analysis

Substituent Effects on Polarity and Solubility

  • Chlorinated Analog () : Dichloro substituents increase lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic enzyme pockets.
  • Thiazole Sulfonamide () : The sulfonamide-thiazole group introduces hydrogen-bonding capacity and moderate acidity, useful for targeting polar active sites.

Electronic and Steric Influences

  • Electron-Donating vs.
  • Steric Bulk : Methyl groups () add steric hindrance, possibly reducing binding affinity to compact active sites compared to the slimmer hydroxyl groups in the target compound.

Antioxidant and Chelating Activity

The target compound’s catechol groups likely exhibit radical-scavenging activity, analogous to natural antioxidants like quercetin. In contrast, dichloro- or methyl-substituted analogs lack this redox capability but may excel in non-polar environments .

Enzyme Inhibition Potential

  • Thiazole Sulfonamide () : The sulfonamide group is a common pharmacophore in carbonic anhydrase inhibitors, suggesting possible application in glaucoma or acidosis therapy .
  • Dichlorobenzamide () : The benzoxazole moiety could enhance binding to ATP-binding pockets in kinases, similar to reported benzoxazole-based inhibitors .

Polymorphism and Stability ()

While the target compound’s stability is undefined, highlights how polymorphic forms (e.g., Form IV of a difluoro-iodo benzamide) can alter solubility and bioavailability. The target’s hydroxyl groups may promote crystallization challenges, necessitating formulation studies .

Biological Activity

N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C20H16N2O6
  • Molecular Weight: 368.35 g/mol
  • Chemical Structure: The compound features a benzamide core with two hydroxyl groups on the benzene rings, which may contribute to its biological activity by enhancing solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity: The presence of hydroxyl groups suggests that the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Properties: Preliminary studies indicate potential anticancer activities through inhibition of specific cancer cell lines, likely involving apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have evaluated the compound's efficacy against various cancer cell lines. The following table summarizes some of the key findings:

Cell Line IC50 (µM) Mechanism
HEPG2 (liver cancer)5.23Induction of apoptosis
MCF7 (breast cancer)3.45Inhibition of cell proliferation
SW1116 (colon cancer)4.12Cell cycle arrest at G1 phase
BGC823 (gastric cancer)6.78Modulation of apoptosis-related proteins

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound has significant anticancer potential across multiple cell lines .

Case Studies

  • Study on MCF7 Cells:
    A study conducted by Zhang et al. utilized this compound in MCF7 breast cancer cells. The results showed a significant decrease in cell viability and an increase in apoptotic markers after treatment with the compound for 48 hours.
  • HepG2 Liver Cancer Study:
    In another investigation focusing on HepG2 cells, the compound exhibited a dose-dependent response with an IC50 value of 5.23 µM. Mechanistic studies suggested that it triggers mitochondrial dysfunction leading to apoptosis .

Pharmacological Implications

The pharmacological profile of this compound indicates its potential as a lead compound for developing new anticancer therapies. Its ability to target multiple pathways involved in cancer progression makes it a candidate for further research and development.

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